N-benzyl-6-(2,4-dioxo-1H-quinazolin-3-yl)hexanamide
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Overview
Description
N-benzyl-6-(2,4-dioxo-1H-quinazolin-3-yl)hexanamide is a chemical compound that has garnered attention in scientific research due to its potential therapeutic applications. This compound features a quinazoline core, which is known for its biological activity, making it a subject of interest in various fields of study.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-6-(2,4-dioxo-1H-quinazolin-3-yl)hexanamide typically involves the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Attachment of the Hexanamide Chain: The hexanamide chain is introduced via an amide coupling reaction. This can be achieved by reacting the quinazoline derivative with hexanoic acid or its activated ester in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Benzylation: The final step involves the benzylation of the amide nitrogen using benzyl bromide or benzyl chloride in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure efficiency and consistency.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-6-(2,4-dioxo-1H-quinazolin-3-yl)hexanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the quinazoline core, using reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or sodium borohydride (NaBH4) in methanol.
Substitution: Sodium methoxide (NaOMe) in methanol or potassium tert-butoxide (KOtBu) in tetrahydrofuran (THF).
Major Products
Oxidation: Quinazoline N-oxides.
Reduction: Alcohol derivatives of the original compound.
Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules with potential biological activity.
Biology: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other valuable compounds
Mechanism of Action
The mechanism of action of N-benzyl-6-(2,4-dioxo-1H-quinazolin-3-yl)hexanamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in inflammatory pathways, cancer cell proliferation, or microbial growth.
Pathways Involved: It may inhibit key enzymes or modulate signaling pathways, leading to the suppression of disease-related processes.
Comparison with Similar Compounds
Similar Compounds
N-benzyl-6-(2,4-dioxo-1H-quinazolin-3-yl)pentanamide: Similar structure with a pentanamide chain instead of hexanamide.
N-benzyl-6-(2,4-dioxo-1H-quinazolin-3-yl)butanamide: Similar structure with a butanamide chain instead of hexanamide.
Uniqueness
N-benzyl-6-(2,4-dioxo-1H-quinazolin-3-yl)hexanamide is unique due to its specific chain length and the presence of both benzyl and quinazoline moieties, which may confer distinct biological activities and chemical reactivity compared to its analogs.
Properties
IUPAC Name |
N-benzyl-6-(2,4-dioxo-1H-quinazolin-3-yl)hexanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3/c25-19(22-15-16-9-3-1-4-10-16)13-5-2-8-14-24-20(26)17-11-6-7-12-18(17)23-21(24)27/h1,3-4,6-7,9-12H,2,5,8,13-15H2,(H,22,25)(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFGVODPFURXJFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CCCCCN2C(=O)C3=CC=CC=C3NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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